molecular formula C18H16FNO4S2 B2921731 Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-78-1

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2921731
CAS No.: 932303-78-1
M. Wt: 393.45
InChI Key: QJVAVOKJUJKQHW-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a fluorine atom at position 4, a methyl ester at position 2, and a sulfamoyl group at position 3 linked to a 2,5-dimethylphenyl moiety. Its molecular formula is C₁₈H₁₇FN₂O₄S₂, with a molecular weight of 408.46 g/mol.

Properties

IUPAC Name

methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S2/c1-10-7-8-11(2)13(9-10)20-26(22,23)17-15-12(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVAVOKJUJKQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Benzothiophene moiety
  • Functional Groups : Sulfamoyl and carboxylate groups
  • Substituents : 2,5-dimethylphenyl and fluorine at specific positions

The chemical formula can be represented as C15_{15}H16_{16}F1_{1}N1_{1}O3_{3}S1_{1}, with a molecular weight of approximately 305.36 g/mol.

1. NF-κB Activation

Research has shown that compounds similar to this compound can activate the NF-κB signaling pathway. In a study involving sulfamoyl benzamidothiazole derivatives, it was found that certain analogs could enhance NF-κB activity in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in inflammatory diseases where NF-κB plays a crucial role.

2. Antimicrobial Activity

The compound has been noted for its antimicrobial properties, particularly against plant pathogenic microorganisms. It is included in formulations aimed at controlling diseases caused by these pathogens . The sulfamoyl group is often associated with enhanced antibacterial activity, making this compound a candidate for agricultural applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NF-κB ActivationEnhances NF-κB activity in response to LPS
AntimicrobialEffective against plant pathogens
CytotoxicityEvaluated in various cell lines

Case Study: NF-κB Activation

In a high-throughput screening study, a derivative of the compound demonstrated significant activation of NF-κB after 12 hours of exposure to LPS. The results indicated that while many compounds did not show activity at earlier time points, this particular compound was effective at later stages, suggesting a sustained biological effect .

Case Study: Antimicrobial Efficacy

In agricultural trials, formulations containing this compound were tested against various fungal pathogens. Results indicated a marked reduction in disease incidence compared to untreated controls, highlighting its potential as an effective fungicide in crop protection strategies .

Comparison with Similar Compounds

Comparison with Structural Analogs from Sulfonamide/Thiazole-Oxadiazole Systems

Key Compounds ():

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) Molecular Formula: C₁₇H₁₉N₅O₂S₂ Molecular Weight: 389.48 g/mol Melting Point: 165–178°C Core Structure: Propanamide backbone with oxadiazole-thiazole and sulfanyl linker. Functional Groups: Sulfanyl (-S-), oxadiazole, thiazole, and 2,5-dimethylphenyl.

Comparison Table:

Property Target Compound Compound 7f ()
Core Structure Benzothiophene Propanamide-oxadiazole-thiazole
Molecular Weight 408.46 g/mol 389.48 g/mol
Substituents 4-Fluoro, 2-methyl ester 2,5-Dimethylphenyl, sulfanyl
Key Functional Group Sulfamoyl (SO₂NH-) Sulfanyl (S-) linker
Potential Applications Inferred: Pharmaceuticals Likely: Antimicrobial agents

Discussion:

  • Structural Differences : The target’s benzothiophene core and sulfamoyl group contrast with 7f’s propanamide-oxadiazole-thiazole system and sulfanyl linker. These differences influence electronic properties and binding interactions.
  • Role of Fluorine: The target’s fluorine atom may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 7f .

Comparison with Sulfonylurea Herbicides

Key Compounds ():

  • Metsulfuron-methyl
    • Molecular Formula : C₁₄H₁₅N₅O₆S
    • Molecular Weight : 381.36 g/mol
    • Core Structure : Benzoate ester linked to triazine via sulfonylurea bridge.
    • Use : Herbicide (inhibits acetolactate synthase).

Comparison Table:

Property Target Compound Metsulfuron-methyl ()
Core Structure Benzothiophene Benzoate-triazine
Molecular Weight 408.46 g/mol 381.36 g/mol
Substituents 4-Fluoro, 2,5-dimethylphenyl Triazine, methoxy, methyl
Key Functional Group Sulfamoyl (SO₂NH-) Sulfonylurea (SO₂NCONH-)
Applications Hypothetical: Bioactive agent Herbicide

Discussion:

  • Functional Groups : Both compounds feature sulfonamide-related groups (sulfamoyl vs. sulfonylurea), but the target’s benzothiophene core differs from metsulfuron-methyl’s triazine-benzoate system.
  • Electronic Effects : The target’s fluorine may increase reactivity compared to metsulfuron-methyl’s methoxy group, altering interaction with biological targets .
  • Ester Stability : Methyl esters in both compounds may undergo hydrolysis, but the benzothiophene core could confer slower degradation than the triazine system.

Key Differences and Implications

Fluorine vs. Non-Fluorinated Analogs: Fluorine’s electronegativity may increase the target’s binding affinity to enzymes or receptors compared to non-fluorinated herbicides or pharmaceuticals.

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